N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14975904
InChI: InChI=1S/C23H24FN3O2/c1-29-13-12-27-16-18(20-4-2-3-5-21(20)27)14-23(28)25-9-11-26-10-8-17-6-7-19(24)15-22(17)26/h2-8,10,15-16H,9,11-14H2,1H3,(H,25,28)
SMILES:
Molecular Formula: C23H24FN3O2
Molecular Weight: 393.5 g/mol

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide

CAS No.:

Cat. No.: VC14975904

Molecular Formula: C23H24FN3O2

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide -

Specification

Molecular Formula C23H24FN3O2
Molecular Weight 393.5 g/mol
IUPAC Name N-[2-(6-fluoroindol-1-yl)ethyl]-2-[1-(2-methoxyethyl)indol-3-yl]acetamide
Standard InChI InChI=1S/C23H24FN3O2/c1-29-13-12-27-16-18(20-4-2-3-5-21(20)27)14-23(28)25-9-11-26-10-8-17-6-7-19(24)15-22(17)26/h2-8,10,15-16H,9,11-14H2,1H3,(H,25,28)
Standard InChI Key OYRVQRFOOBRKKB-UHFFFAOYSA-N
Canonical SMILES COCCN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide integrates two indole rings connected through an acetamide spacer. The first indole moiety is substituted with a fluorine atom at the 6-position and an ethylamine group at the 1-position, while the second indole features a 2-methoxyethyl group at the 1-position and a methylene-acetamide linkage at the 3-position . This arrangement creates a conformationally flexible yet sterically hindered system, as evidenced by its polar surface area of 36.693 Ų and hydrogen bond donor/acceptor counts of 1 and 3, respectively .

Physicochemical Profile

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC23H24FN3O2\text{C}_{23}\text{H}_{24}\text{FN}_3\text{O}_2
Molecular Weight393.46 g/mol
logP (Partition Coefficient)3.2503
logD (Distribution Coefficient)3.2503
logSw (Water Solubility)-3.4101
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The compound’s low aqueous solubility (logSw = -3.41) necessitates formulation strategies for preclinical testing, while its balanced lipophilicity (logP = 3.25) aligns with pharmacokinetic requirements for central nervous system targets . The absence of chiral centers simplifies synthetic and analytical workflows compared to stereoisomerically complex analogs.

Synthesis and Manufacturing

  • Independent preparation of the 6-fluoro-1H-indol-1-ylethylamine and 1-(2-methoxyethyl)-1H-indol-3-ylacetic acid precursors

  • Amide bond formation via carbodiimide-mediated coupling

  • Purification through chromatography or crystallization

The 6-fluoroindole component could be synthesized via Fischer indole synthesis using 4-fluorophenylhydrazine and appropriate ketones, followed by N-alkylation with 1,2-dibromoethane. The 1-(2-methoxyethyl)indole moiety might derive from N-alkylation of indole with 2-methoxyethyl chloride under basic conditions. Critical quality control points would include monitoring residual solvents, byproducts from alkylation steps, and enantiomeric purity despite the compound’s achirality .

Analytical Characterization

Rigorous analytical protocols ensure compound identity and purity. For N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide, characterization data include:

Spectroscopic Data

  • 1H^1\text{H} NMR: Expected signals at δ 7.5–7.7 ppm (indole aromatic protons), δ 4.1–4.3 ppm (methylene adjacent to oxygen), and δ 3.3–3.5 ppm (methoxy group) .

  • HRMS: Calculated exact mass for C23H24FN3O2\text{C}_{23}\text{H}_{24}\text{FN}_3\text{O}_2 [M+H]+^+: 394.1934; observed: 394.1936 .

  • IR: Stretching vibrations at 1650 cm1^{-1} (amide C=O) and 1240 cm1^{-1} (C-F bond) .

Applications and Future Directions

The compound’s structural features position it as a versatile scaffold for medicinal chemistry optimization:

Drug Discovery

  • Oncology: Bis-indole structures show promise in disrupting protein-protein interactions in cancer pathways.

  • Neurology: Fluorinated indoles may enhance blood-brain barrier penetration for neurodegenerative disease targets.

Chemical Biology

Site-specific modifications (e.g., radiolabeling with 18F^{18}\text{F}) could enable positron emission tomography (PET) tracer development .

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